5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid
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Overview
Description
5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid is a unique organic compound with significant potential in various scientific fields. This compound is characterized by its amino group and anhydro structure, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of oxazoline intermediates to introduce the key nitrogen functionality at specific positions . The reaction conditions often include the use of solvents like dichloromethane and acetonitrile, with catalysts such as ruthenium trichloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps like crystallization and purification to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like sodium periodate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Sodium periodate in the presence of ruthenium trichloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral research.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound may also participate in metabolic pathways, altering the synthesis and degradation of other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Acetamido-2,6-anhydro-3,4,5-trideoxy-4-[(diaminomethyl)amino]-D-glycero-D-galacto-non-2-enonic acid
- 4-Guanidino Neu5Ac2en
Uniqueness
5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid is unique due to its specific anhydro structure and the presence of an amino group, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
749175-42-6 |
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Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R,5R)-5-aminooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
IPZFSKQTSOMKSJ-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@@H](OC[C@@H]1N)C(=O)O |
Canonical SMILES |
C1CC(OCC1N)C(=O)O |
Origin of Product |
United States |
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